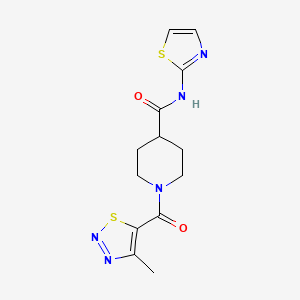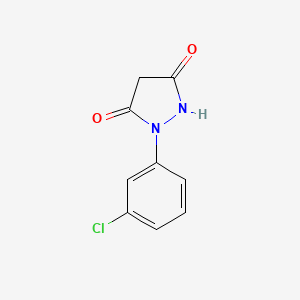
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as thiazole and piperidine rings, which are often used in the design of bioactive molecules. For instance, the first paper describes the synthesis of piperidyl carboxamides and thiocarboxamides with herbicidal activities, targeting the D1 protease in plants . The second paper focuses on the stereochemical investigation of thiazolidine derivatives, which are structurally related to thiazoles . The third paper introduces a new class of antiproliferative agents with a piperidine carboxamide structure, acting as tubulin inhibitors .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that include the formation of specific rings such as isoxazole or thiazolidinone, followed by the attachment of carboxamide or thiocarboxamide groups . The synthesis of the compound would likely follow a similar pathway, involving the formation of the thiadiazole and thiazole rings, followed by the coupling of these rings to a piperidine scaffold and subsequent attachment of the carboxamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques allow for the determination of the stereochemistry and confirmation of the molecular structure. The compound of interest would also be amenable to such analyses, which would provide insights into its three-dimensional conformation and the spatial arrangement of its atoms.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like carboxamides, which can participate in hydrogen bonding and other interactions. The herbicidal activity of similar compounds suggests that they can interact with biological targets, such as enzymes, to exert their effects . The antiproliferative activity of related piperidine carboxamides indicates that they may also interfere with cellular processes like tubulin polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their biological activity and are typically influenced by their molecular structure. The presence of heterocyclic rings and amide bonds can affect these properties and thus the compound's pharmacokinetic profile. The diastereoisomers of related compounds have been separated using high-performance liquid chromatography (HPLC), which suggests that the compound may also exist in different stereoisomeric forms that could be separated and characterized similarly .
Applications De Recherche Scientifique
Synthesis Techniques and Biological Activities :
- A study by Başoğlu et al. (2013) focused on synthesizing compounds containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, and other related moieties. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, with some showing moderate antimicrobial activity against test microorganisms Başoğlu et al., 2013.
- Another study by Abdel‐Aziz et al. (2009) involved the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these synthesized compounds exhibited significant anti-arrhythmic activity Abdel‐Aziz et al., 2009.
Metabolism and Disposition Studies :
- Renzulli et al. (2011) conducted a study on the disposition and metabolism of a compound structurally similar to the one , focusing on its application as an orexin 1 and 2 receptor antagonist for treating insomnia. The study provided insights into the metabolic pathways and elimination processes of such compounds Renzulli et al., 2011.
Antimicrobial and Antiviral Applications :
- Research by Hamama et al. (2017) investigated the synthesis of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems and evaluated them for antimicrobial activity Hamama et al., 2017.
- Another study by Xia et al. (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine and assessed their biological activities, finding inhibitory effects against Xanthomonas campestris pv. oryzae Xia, 2015.
Anticancer Potential :
- Gomha et al. (2017) explored novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, finding some of these compounds to possess anticancer activities Gomha et al., 2017.
Propriétés
IUPAC Name |
1-(4-methylthiadiazole-5-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S2/c1-8-10(22-17-16-8)12(20)18-5-2-9(3-6-18)11(19)15-13-14-4-7-21-13/h4,7,9H,2-3,5-6H2,1H3,(H,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBVMWVYVNHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2547852.png)
![6-Cyclopropyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2547853.png)
![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine](/img/no-structure.png)
![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)
![6,7-Dimethoxy-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2547856.png)


![3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2547862.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)
![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)
